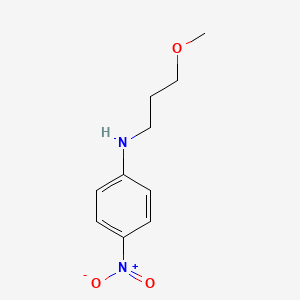

N-(3-methoxypropyl)-4-nitroaniline

Descripción general

Descripción

N-(3-methoxypropyl)-4-nitroaniline is an organic compound that belongs to the class of nitroanilines It is characterized by the presence of a nitro group (-NO2) attached to the benzene ring and an aniline group (-NH2) substituted with a 3-methoxypropyl chain

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxypropyl)-4-nitroaniline typically involves the nitration of aniline derivatives followed by the introduction of the 3-methoxypropyl group. One common method involves the nitration of 4-nitroaniline, followed by alkylation with 3-methoxypropyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

N-(3-methoxypropyl)-4-nitroaniline can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, where the nitro group acts as a deactivating group, directing incoming electrophiles to the meta position.

Oxidation: The methoxypropyl chain can be oxidized under strong oxidative conditions, leading to the formation of aldehydes or carboxylic acids.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Electrophiles such as bromine or chloromethane in the presence of a Lewis acid catalyst.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

Reduction: 4-amino-N-(3-methoxypropyl)aniline.

Substitution: Various substituted nitroanilines depending on the electrophile used.

Oxidation: 3-methoxypropyl aldehyde or 3-methoxypropionic acid derivatives.

Aplicaciones Científicas De Investigación

N-(3-methoxypropyl)-4-nitroaniline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive compounds.

Industry: Utilized in the production of polymers, resins, and coatings due to its chemical stability and reactivity.

Mecanismo De Acción

The mechanism of action of N-(3-methoxypropyl)-4-nitroaniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with nucleophilic sites in proteins and DNA, potentially leading to cytotoxic effects.

Comparación Con Compuestos Similares

Similar Compounds

N-(3-methoxypropyl)acrylamide: Similar in structure but contains an acrylamide group instead of a nitro group.

4-amino-N-(3-methoxypropyl)benzenesulfonamide: Contains a sulfonamide group instead of a nitro group.

N-(3-methoxypropyl)-4-chloroaniline: Contains a chloro group instead of a nitro group.

Uniqueness

N-(3-methoxypropyl)-4-nitroaniline is unique due to the presence of both a nitro group and a 3-methoxypropyl chain, which confer distinct chemical and biological properties. The nitro group is a strong electron-withdrawing group, affecting the compound’s reactivity and interactions with biological targets. The 3-methoxypropyl chain provides additional steric and electronic effects, influencing the compound’s solubility and stability.

Actividad Biológica

N-(3-Methoxypropyl)-4-nitroaniline is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound features a nitro group (-NO2) attached to an aniline structure, with a methoxypropyl side chain. Its molecular formula is C12H16N2O3, which contributes to its solubility and reactivity in biological systems.

Biological Activity

Research has indicated that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for developing new antibacterial agents.

- Anticancer Properties : Investigations into its anticancer potential reveal that it may induce cytotoxic effects on various cancer cell lines through mechanisms involving the generation of reactive intermediates from the nitro group.

The mechanism by which this compound exerts its biological effects is thought to involve:

- Bioreduction of Nitro Group : The nitro group can be reduced to form reactive species that interact with cellular macromolecules such as proteins and DNA, potentially leading to cell death.

- Cellular Target Interaction : The compound may modulate various biochemical pathways by interacting with specific enzymes or receptors involved in cellular signaling.

Case Studies and Research Findings

Several studies have investigated the biological activity of nitroanilines similar to this compound. Below are summarized findings from relevant research:

Applications in Medicine and Industry

This compound is being explored for various applications:

- Drug Development : Its structural similarity to known bioactive compounds positions it as a potential lead compound in drug discovery efforts targeting microbial infections and cancer.

- Industrial Uses : Beyond its biological applications, this compound is utilized in the synthesis of dyes and pigments due to its chemical stability.

Propiedades

IUPAC Name |

N-(3-methoxypropyl)-4-nitroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-15-8-2-7-11-9-3-5-10(6-4-9)12(13)14/h3-6,11H,2,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBTPRUMXWADORW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.